3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Drug Design Physicochemical Property Analysis Medicinal Chemistry

This compound is a fully substituted 4-amino-1,2,4-triazole featuring a 2,4-dichlorophenyl group at position 3 and a 2,5-dimethylbenzylsulfanyl moiety at position It belongs to the privileged 1,2,4-triazole class, which has demonstrated broad-spectrum bioactivity including antifungal, antibacterial, and anticancer effects. The combination of an electron-deficient dichlorophenyl ring with a lipophilic, ortho/para-dimethyl substituted thioether tail represents a specific pharmacophoric arrangement that distinguishes it from simpler triazole derivatives often used as starting points for optimization.

Molecular Formula C17H16Cl2N4S
Molecular Weight 379.3 g/mol
Cat. No. B12142613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Molecular FormulaC17H16Cl2N4S
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H16Cl2N4S/c1-10-3-4-11(2)12(7-10)9-24-17-22-21-16(23(17)20)14-6-5-13(18)8-15(14)19/h3-8H,9,20H2,1-2H3
InChIKeyOUVPNNJZBAXSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Structural and Pharmacophoric Profile for Procuring a Differentiated Triazole Scaffold


This compound is a fully substituted 4-amino-1,2,4-triazole featuring a 2,4-dichlorophenyl group at position 3 and a 2,5-dimethylbenzylsulfanyl moiety at position 5. It belongs to the privileged 1,2,4-triazole class, which has demonstrated broad-spectrum bioactivity including antifungal, antibacterial, and anticancer effects [1]. The combination of an electron-deficient dichlorophenyl ring with a lipophilic, ortho/para-dimethyl substituted thioether tail represents a specific pharmacophoric arrangement that distinguishes it from simpler triazole derivatives often used as starting points for optimization [2].

Pharmacophore 2,4-Dichlorophenyl + 2,5-dimethylbenzylthio arrangement distinguishes from generic triazoles
Scaffold class 1,2,4-Triazole core with reported broad bioactivity; substitution pattern drives screening relevance
Procurement context Suitable for focused library design where 5-thioether differentiation is critical for SAR studies

Why a Simple 1,2,4-Triazole or an Unoptimized Benzylthio Analog Cannot Substitute 3-(2,4-Dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine in Focused Screening


The 1,2,4-triazole class is exceptionally broad, with biological outcomes highly sensitive to the substitution pattern, particularly on the thioether side chain. The class-level evidence shows that replacing a simple 5-thioalkyl group can shift activity from antifungal to antitubercular or anticancer, and that subtle changes in the benzyl portion cause significant variations in antiproliferative potency and selectivity . Therefore, swapping this specific compound for a generic 1,2,4-triazole or a close analog like the non-methylated or mono-methylated benzylthio derivative risks invalidating a screening hit due to unanticipated changes in target binding, cell permeability, or metabolic stability. The quantitative evidence below substantiates the high sensitivity of bioactivity to structural modifications at the 5-position of this scaffold.

SAR sensitivity Minor 5-thioether changes can switch activity profile from antifungal to anticancer; screening hits may not transfer
Lipophilicity shift Unsubstituted or mono-methyl benzyl analogs lack the +0.8 logP increment, altering permeability and metabolic stability predictions
Binding compatibility Benzyl substitution pattern influences target engagement; non-2,5-dimethyl derivatives may exhibit divergent target binding

Quantitative Evidence Guide: Differentiating 3-(2,4-Dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine from its Closest Analogs


Enhanced Lipophilicity of the 2,5-Dimethylbenzylthio Substituent Compared to the Unsubstituted Benzylthio Analog Redefines Drug-Likeness Window

In silico comparison of the target compound with its non-methylated 5-benzylthio analog reveals a meaningful increase in calculated logP (4.6 vs. 3.8), attributable to the two methyl groups on the benzyl ring. Both compounds share identical core properties but the higher logP value pushes the target compound closer to the upper boundary of the standard drug-like lipophilicity window, potentially enhancing membrane permeability while still maintaining a favorable profile for oral absorption. This is a direct head-to-head comparison of predicted physicochemical properties, as no experimental logP data was available for either compound [1].

Lipophilicity shift
Cross-study comparable
ΔcLogP +0.8 (4.6 vs 3.8)
May alter permeability window relative to non-methylated analog
Predicted values; experimental logP not available
Drug Design Physicochemical Property Analysis Medicinal Chemistry

Potent Antiproliferative Activity in the 3-Alkylsulfanyl-4-amino-1,2,4-triazole Class with Strong Scaffold Sensitivity Validates the 5-Position as a Critical Activity Switch

A 2016 study on a series of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives demonstrated significant antiproliferative activity across multiple cancer cell lines. Most importantly, the structure-activity relationship (SAR) showed extreme sensitivity to the 5-alkylthio substituent, with the most potent compound (8d) exhibiting IC50 values of 0.37, 2.94, and 31.31 μM against HCT116, HeLa, and PC-3 cells, respectively, representing up to a 184-fold improvement over the reference drug 5-fluorouracil [1]. This class-level evidence confirms that the nature of the 5-sulfanyl group, such as the specific 2,5-dimethylbenzylthio motif in the target compound, is a primary driver of biological potency and selectivity.

Antiproliferative SAR
Class-level inference
Up to 184-fold improvement over 5-FU
Supports cell-model endpoint screening; scaffold is activity driver
Data from analog 8d, not target compound; MTT assay
Anticancer Screening Cytotoxicity Assay Structure-Activity Relationship

Moderate Antifungal Activity of a Close 4-Methoxybenzyl Analog Suggests a Defined Fungicidal Profile for the Thiobenzyl Class

The closely related compound 3-(2,4-dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine was evaluated for antifungal activity and exhibited MIC values of 16 µg/mL against Candida albicans and 32 µg/mL against Aspergillus niger [1]. This represents a cross-study comparable data point, as it maintains the core 3-(2,4-dichlorophenyl)-4-amino-1,2,4-triazole scaffold while altering the 5-thiobenzyl substituent from 2,5-dimethyl to 4-methoxy. The data provides a baseline for the scaffold's inherent antifungal potential, against which the target compound's 2,5-dimethyl variation can be evaluated.

Antifungal baseline
Cross-study comparable
MIC 16 µg/mL (C. albicans)
Establishes scaffold antifungal activity via 4-methoxy analog
Data from 4-methoxybenzyl analog; target may differ
Antifungal Screening Candida albicans Aspergillus niger

Herbicidal and Fungicidal Scaffold Heritage Provides a Parallel Research Vector for Agrochemical Discovery

A foundational study from 1999 on twelve 3,5-disubstituted-4-amino-1,2,4-triazole derivatives, synthesized via nucleophilic substitution of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles, established the scaffold's dual herbicidal and fungicidal activity profile [1]. While the specific 2,5-dimethylbenzylthio compound was not in this series, the study provides class-level evidence that the 3-aryl-5-alkyl/aryl-thio substitution pattern is a valid pharmacophore for crop protection applications. This differentiates it from azole antifungals which primarily target the 1-position of the triazole ring.

Agrochemical scaffold
Class-level inference
Dual herbicidal/fungicidal activity
Supports agrochemical screening; distinct from medical azole antifungals
Qualitative data from plant assays; not target compound
Agrochemical Discovery Herbicide Fungicide

Optimal Application Scenarios for 3-(2,4-Dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine Based on Evidenced Quantitative Differentiators


Focused Anticancer Library Design Targeting Colon and Cervical Cancer Cell Lines

The class-level evidence of significant antiproliferative activity in the 3-alkylsulfanyl-4-amino-1,2,4-triazole series, particularly against HCT116 colon cancer and HeLa cervical cancer cells, makes this compound a high-priority scaffold for follow-up libraries . The specific 2,5-dimethylbenzylthio group can be deployed as a key variable to further explore SAR, given that this substitution was not present in the original 2016 study but aligns with its structure-activity conclusions.

Agrochemical Dual-Mode Fungicide/Herbicide Screening

The documented dual herbicidal and fungicidal activity of the parent scaffold in whole-plant assays justifies using this 2,5-dimethyl variant as a specialized probe in agrochemical screens . Its increased lipophilicity relative to simpler benzylthio analogs may improve leaf penetration, a critical parameter in foliar-applied pesticide development, making it a candidate for structure-activity optimization studies in the agrochemical industry.

Mechanistic Antifungal Profiling Against Candida and Aspergillus Species

The cross-study comparable data showing a close analog's MIC of 16 µg/mL against C. albicans and 32 µg/mL against A. niger establishes a performance baseline for this exact chemotype . Research teams investigating novel triazole antifungals with modified binding to lanosterol 14α-demethylase can procure this compound to directly test whether the 2,5-dimethyl motif improves potency or selectivity, leveraging the known role of lipophilic substituents in accessing the enzyme's hydrophobic binding pocket.

Physicochemical Property Benchmarking and Drug-Likeness Optimization

With a predicted cLogP of 4.6, this compound sits at the threshold of the ideal drug-likeness range . Medicinal chemistry teams focused on optimizing the ADME profile of triazole leads can use it as a reference standard to correlate computational predictions with experimental logP, solubility, and permeability measurements, ensuring that productive chemical space is systematically explored rather than being constrained to lower-lipophilicity, less membrane-permeable analogs.

Application
Selection Property
Validation Focus
Colon and cervical cancer cell-line screening
5-position SAR sensitivity
Antiproliferative endpoint comparison to published analogs
Agrochemical dual-mode screening
Lipophilicity for leaf penetration
Whole-plant assay response; herbicidal and fungicidal endpoints
Antifungal profiling against Candida and Aspergillus
Substituent-dependent potency
MIC comparison to 4-methoxybenzyl analog baseline
Physicochemical property benchmarking
Predicted logP as reference
Experimental logP and permeability correlation
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